molecular formula C10H10N2O2S B2447966 N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 90915-52-9

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2447966
CAS RN: 90915-52-9
M. Wt: 222.26
InChI Key: AQDZPXNDPBKKSZ-UHFFFAOYSA-N
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Description

“N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.264 Da .


Chemical Reactions Analysis

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds, including N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .

Antibacterial Activity

Benzothiazole derivatives have been evaluated for their antibacterial activity . They have been found to inhibit DNA gyraseB, an enzyme involved in bacterial DNA replication .

Antimicrobial Activity

Benzothiazole compounds have shown a wide range of antimicrobial activities . Changes in the functional group at the 2nd position of the benzothiazole ring can significantly alter the biological activity of these compounds .

Fluorescence Materials

Due to their fluorescence properties, benzothiazole compounds are used in material science as imaging reagents. They can be used to visualize biological samples, detect specific molecules, and monitor chemical reactions.

Electroluminescent Devices

Benzothiazole compounds also find applications in electroluminescent devices. These devices, which emit light in response to an electric current or a strong electric field, are used in a wide range of technologies, including display screens and lighting.

Pharmacological Properties

Benzothiazole and its derivatives possess a gamut of pharmacological properties . They have been studied for their potential as anti-bacterial, anti-fungal, anti-oxidant, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Future Directions

Benzothiazoles are of great interest due to their wide range of biological activities and medicinal applications . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Mechanism of Action

Target of Action

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative that has been found to display a variety of antibacterial activities . The primary targets of this compound include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The mode of action of N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide involves inhibiting the aforementioned enzymes . By inhibiting these enzymes, the compound interferes with the bacteria’s ability to carry out essential biochemical reactions, leading to the inhibition of bacterial growth.

Biochemical Pathways

The biochemical pathways affected by N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide are those associated with the enzymes it targets . These pathways are crucial for various cellular processes, including DNA replication, cell wall synthesis, protein synthesis, and metabolic processes. By inhibiting these enzymes, the compound disrupts these pathways, leading to the inhibition of bacterial growth.

Result of Action

The result of the action of N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is the inhibition of bacterial growth . By inhibiting essential enzymes, the compound disrupts crucial biochemical pathways, leading to the inhibition of bacterial growth.

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-9-7(14-2)4-3-5-8(9)15-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDZPXNDPBKKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

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